molecular formula C49H76N14O12S B155882 Ranatachykinin C CAS No. 135690-49-2

Ranatachykinin C

Cat. No. B155882
M. Wt: 1085.3 g/mol
InChI Key: LVFJZDFXJABCGT-ZEQGLLOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ranatachykinin C (RanC) is a peptide that belongs to the tachykinin family. It is a potent neuropeptide that plays an important role in various physiological and pathological processes in the human body. RanC has been shown to be involved in the regulation of pain, inflammation, and cardiovascular function.

Mechanism Of Action

Ranatachykinin C exerts its biological effects by binding to specific receptors on the surface of target cells. The primary receptor for Ranatachykinin C is the neurokinin-1 receptor (NK1R). Binding of Ranatachykinin C to NK1R activates a signaling pathway that leads to the release of various neurotransmitters and cytokines, resulting in the modulation of pain, inflammation, and cardiovascular function.

Biochemical And Physiological Effects

Ranatachykinin C has been shown to have a wide range of biochemical and physiological effects. It has been implicated in the regulation of pain and inflammation by modulating the release of various neurotransmitters and cytokines. Ranatachykinin C has also been shown to regulate cardiovascular function by modulating the release of vasoactive peptides and regulating blood pressure.

Advantages And Limitations For Lab Experiments

Ranatachykinin C has several advantages for use in lab experiments. It is a potent neuropeptide that can be easily synthesized using SPPS or recombinant DNA technology. Ranatachykinin C is also stable and can be stored for long periods of time. However, Ranatachykinin C has some limitations for use in lab experiments. It is a relatively expensive peptide, and its effects can be difficult to study in vivo due to its rapid degradation.

Future Directions

Research on Ranatachykinin C is ongoing, and there are several future directions for this field of study. One potential direction is the development of novel therapeutic agents that target the Ranatachykinin C/NK1R signaling pathway for the treatment of various diseases. Another direction is the study of the role of Ranatachykinin C in the regulation of other physiological processes, such as immune function and metabolism. Additionally, the development of new methods for the synthesis and delivery of Ranatachykinin C may lead to improved therapeutic efficacy and reduced costs.

Scientific Research Applications

Ranatachykinin C has been extensively studied for its role in various physiological and pathological processes. It has been shown to be involved in the regulation of pain, inflammation, and cardiovascular function. Ranatachykinin C has also been implicated in the pathogenesis of various diseases, including asthma, arthritis, and cancer. Research on Ranatachykinin C has led to the development of novel therapeutic agents for the treatment of these diseases.

properties

CAS RN

135690-49-2

Product Name

Ranatachykinin C

Molecular Formula

C49H76N14O12S

Molecular Weight

1085.3 g/mol

IUPAC Name

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H76N14O12S/c1-7-27(4)40(48(74)54-23-39(66)57-33(18-26(2)3)44(70)58-32(41(52)67)15-17-76-6)62-45(71)34(19-29-12-9-8-10-13-29)59-46(72)36(24-64)61-42(68)28(5)56-47(73)37-14-11-16-63(37)49(75)35(21-38(51)65)60-43(69)31(50)20-30-22-53-25-55-30/h8-10,12-13,22,25-28,31-37,40,64H,7,11,14-21,23-24,50H2,1-6H3,(H2,51,65)(H2,52,67)(H,53,55)(H,54,74)(H,56,73)(H,57,66)(H,58,70)(H,59,72)(H,60,69)(H,61,68)(H,62,71)/t27-,28-,31-,32-,33-,34-,35-,36-,37-,40-/m0/s1

InChI Key

LVFJZDFXJABCGT-ZEQGLLOKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CN=CN3)N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CC3=CN=CN3)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CC3=CN=CN3)N

sequence

HNPASFIGLM

synonyms

His-Asn-Pro-Ala-Ser-Phe-Ile-Gly-Leu-Met-NH2
ranatachykinin C
RTK C
RTK-C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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